2-Chloro-3-hydroxypentanoic acid

Description

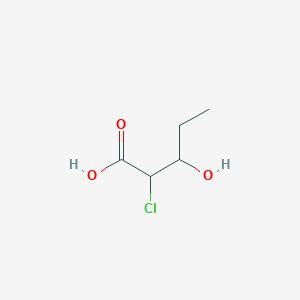

2-Chloro-3-hydroxypentanoic acid is a substituted pentanoic acid featuring a chlorine atom at the C2 position and a hydroxyl group at the C3 position. Its molecular formula is C₅H₉ClO₃, with a molecular weight of 152.57 g/mol. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which may influence reactivity, stereochemistry, and intermolecular interactions.

Properties

IUPAC Name |

2-chloro-3-hydroxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCTZVNOLZUALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxypentanoic acid can be achieved through several methods. One common approach involves the chlorination of 3-hydroxypentanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-Hydroxypentanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-hydroxypentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The chlorine atom can be reduced to form 3-hydroxypentanoic acid.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-hydroxypentanoic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

Oxidation: 2-Keto-3-hydroxypentanoic acid or 2,3-dihydroxypentanoic acid.

Reduction: 3-Hydroxypentanoic acid.

Substitution: 3-Hydroxypentanoic acid.

Scientific Research Applications

2-Chloro-3-hydroxypentanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxypentanoic acid involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

- Chlorine vs. Methyl/Amino Groups: The chlorine atom in this compound increases its molecular weight and polarity compared to analogs like 3-hydroxy-2-methylpentanoic acid. Chlorine’s electronegativity may enhance hydrogen-bonding interactions or acidity at the carboxylic group .

- Positional Isomerism: 2-Hydroxy-3-methylpentanoic acid (OH at C2, CH₃ at C3) exhibits distinct stereochemical behavior compared to the target compound, influencing its solubility and biological activity .

- Amino-Substituted Analogs: Compounds like (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid introduce amino groups, enabling peptide bond formation but requiring stringent safety protocols due to uncharacterized toxicity .

Physicochemical Properties

- Acidity: The chlorine atom in this compound likely lowers the pKa of the carboxylic acid group compared to methyl-substituted analogs, enhancing solubility in polar solvents.

- Thermal Stability : Halogenated acids generally exhibit lower thermal stability than their methylated counterparts due to C-Cl bond lability.

Biological Activity

2-Chloro-3-hydroxypentanoic acid (C5H9ClO3) is a chlorinated derivative of pentanoic acid, possessing significant biological activity that has garnered attention in various fields, including pharmacology and biochemistry. This article explores the compound's biochemical properties, mechanisms of action, and potential applications based on current research findings.

This compound is characterized by its molecular structure, which includes a hydroxyl group (-OH) and a chlorine atom attached to a five-carbon backbone. These functional groups contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C5H9ClO3 |

| Molecular Weight | 152.58 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (approximately 7) |

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially acting as an inhibitor or substrate in metabolic pathways. The presence of the hydroxyl group allows for hydrogen bonding with enzyme active sites, influencing their catalytic activity. This interaction may alter metabolic flux and energy production within cells .

Cellular Effects

The compound has been shown to affect several cellular processes, including:

- Cell Signaling : Modulates signaling pathways that are crucial for cell communication.

- Gene Expression : Influences transcription factors, thereby altering gene expression profiles.

- Cell Proliferation and Apoptosis : Depending on concentration, it can promote or inhibit cell growth and programmed cell death .

The mechanism by which this compound exerts its effects involves binding to specific enzymes and proteins. This binding can lead to:

- Conformational Changes : Altering the shape and function of enzymes.

- Metabolic Pathway Modulation : Affecting the rates of biochemical reactions in which these enzymes are involved .

Study on Metabolic Effects

In a study examining the metabolic effects of this compound on mammalian cells, researchers found that exposure led to a significant increase in lactate production, indicating enhanced glycolytic activity. This suggests that the compound may play a role in energy metabolism under certain conditions.

Toxicological Assessment

Another research effort focused on the toxicological profile of the compound. Results indicated that at higher concentrations, this compound exhibited cytotoxic effects on cultured neuronal cells. The study emphasized the importance of dosage in determining the biological impact of this compound .

Pharmaceutical Development

Due to its biological activity, this compound is being explored as a potential lead compound for drug development. Its ability to modulate enzyme activity makes it a candidate for designing therapeutics targeting metabolic disorders or cancer.

Industrial Applications

The compound's unique properties also lend themselves to applications in chemical synthesis, particularly in creating fluorinated compounds with enhanced stability and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.